(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 332064-64-9
VCID: VC2511455
InChI: InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid

CAS No.: 332064-64-9

Cat. No.: VC2511455

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid - 332064-64-9

Specification

CAS No. 332064-64-9
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 2-[(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid
Standard InChI InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1
Standard InChI Key ZQBQAMXKTHNSQM-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CC(=O)O
SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O

Introduction

ParameterInformation
Chemical Name(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
CAS Number332064-64-9
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
IUPAC Name2-[(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid
Common SynonymsBoc-(R)-2-tetrahydroisoquinoline acetic acid, Boc-D-Tqa-OH

The systematic IUPAC name reflects the precise structural arrangement of atoms and functional groups, while the various synonyms are commonly used in research literature and commercial contexts .

Physical and Chemical Properties

The compound exists as a solid at room temperature and exhibits specific physicochemical attributes that influence its behavior in various solvents and reaction conditions. The following table presents the key computed and experimental properties:

PropertyValueReference
Molecular Weight291.34 g/mol
Exact Mass291.14705815 Da
XLogP3-AA2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
AppearanceSolid

The compound's moderate lipophilicity (XLogP3-AA of 2.2) suggests a balance between water and lipid solubility, which is advantageous for many biological applications. The presence of one hydrogen bond donor (the carboxylic acid OH) and four hydrogen bond acceptors (carbonyl oxygens and the carbamate nitrogen) contributes to its ability to interact with various biological targets through hydrogen bonding interactions.

The four rotatable bonds provide conformational flexibility to the molecule, potentially allowing it to adapt its three-dimensional structure when interacting with receptors or enzymes. This flexibility, combined with the rigid tetrahydroisoquinoline core, gives the compound interesting structural features that may be exploited in drug design and development.

The carboxylic acid group imparts acidic properties to the molecule, making it reactive toward bases and suitable for various transformation reactions including esterification, amide formation, and reduction. These chemical properties make it a versatile building block in organic synthesis .

Synthesis Methods

The synthesis of (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid typically involves multiple steps and requires careful consideration of stereochemical control to ensure the correct R-configuration at the C-3 position. Several synthetic routes have been developed, with common approaches focusing on the construction of the tetrahydroisoquinoline core followed by functionalization and protection steps.

The Bischler–Napieralski reaction is frequently employed in the synthesis of tetrahydroisoquinoline scaffolds. This reaction typically involves the cyclization of a phenethylamine derivative to form a dihydroisoquinoline intermediate, which can then be reduced to generate the tetrahydroisoquinoline core. For the synthesis of the R-isomer specifically, stereochemical control is crucial and may involve asymmetric catalysis or the use of chiral auxiliaries .

Applications in Organic Synthesis

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its unique structural features make it an important intermediate in various synthetic routes.

The compound's primary application is as a protected amino acid derivative in complex molecule synthesis. The presence of the Boc group allows for selective deprotection and further modification of the molecule, making it a versatile tool in medicinal chemistry. This protected form enables controlled manipulation of the nitrogen functionality while keeping other reactive groups in the molecule unaffected.

In pharmaceutical research, this compound can serve as a precursor for the synthesis of more complex molecules, particularly those containing the tetrahydroisoquinoline scaffold. The tetrahydroisoquinoline core is present in numerous natural alkaloids and synthetic drugs, many of which exhibit diverse biological activities including antimicrobial, antitumor, and neurological effects.

The compound's defined stereochemistry at the C-3 position (R-configuration) is particularly important for stereoselective synthesis of target molecules where specific three-dimensional arrangements are required for biological activity. This stereochemical precision allows for the development of compounds with enhanced selectivity for biological targets.

The carboxylic acid functionality provides a reactive handle for various transformations, including:

  • Amide bond formation for peptide synthesis

  • Esterification reactions

  • Reduction to alcohols

  • Activation and coupling with nucleophiles

These transformations enable the incorporation of this building block into larger molecular frameworks, facilitating the creation of diverse chemical libraries for drug discovery efforts. The strategic use of this compound in convergent synthesis approaches can significantly streamline the preparation of complex molecular structures.

Research Developments and Future Directions

Recent advances in the total synthesis of tetrahydroisoquinoline alkaloids have employed various strategies for constructing the tetrahydroisoquinoline core and functionalizing it at specific positions. These synthetic methodologies often involve intermediates similar to or derived from compounds like (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid .

The development of new catalytic methods for the stereoselective synthesis of tetrahydroisoquinoline derivatives represents a promising area for future research. Asymmetric catalysis approaches could potentially provide more efficient routes to obtaining the R-isomer with high enantiomeric purity, thereby streamlining the synthesis of this important building block.

Another emerging direction involves the exploration of tetrahydroisoquinoline derivatives in the context of peptidomimetics—compounds that mimic the structural and functional characteristics of peptides but offer improved pharmacological properties. The incorporation of conformationally constrained amino acids like those derived from (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can lead to peptidomimetics with enhanced metabolic stability and target selectivity.

The potential application of this compound and related derivatives in the development of central nervous system (CNS) active agents represents another promising direction. Many tetrahydroisoquinoline alkaloids exhibit neuroactive properties, and synthetic derivatives with optimized structures may offer new avenues for treating neurological disorders.

Future studies might also focus on investigating potential direct biological activities of (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid or its immediate derivatives, as the tetrahydroisoquinoline scaffold is known to interact with various biological targets including enzymes, receptors, and ion channels.

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